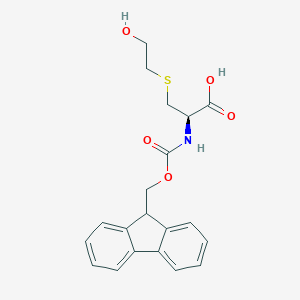

Fmoc-S-2-hydroxyethyl-L-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIVFUTVJUGBOW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427285 | |

| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-35-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(2-hydroxyethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-S-2-hydroxyethyl-L-cysteine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for Fmoc-S-2-hydroxyethyl-L-cysteine. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and materials science. This document summarizes key quantitative data, details standard experimental workflows, and presents visual diagrams to illustrate core concepts and processes related to the use of this versatile amino acid derivative.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid L-cysteine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] The thiol group of the cysteine side chain is modified with a 2-hydroxyethyl group. This modification enhances solubility and provides a site for further functionalization.[1] The compound typically appears as a white powder and is primarily used as a building block in solid-phase peptide synthesis (SPPS).[1][]

Quantitative Data Summary

The following table summarizes the key computed and experimental properties for this compound.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | [][4] |

| Synonyms | Fmoc-Cys(2-hydroxyethyl)-OH, Fmoc-L-Cys(2-hydroxyethyl)-OH, FMOC-(S)-ETHANOL-L-CYS | [1][4][5] |

| CAS Number | 200354-35-4 | [1][4][5] |

| Molecular Formula | C₂₀H₂₁NO₅S | [1][4][5] |

| Molecular Weight | 387.46 g/mol | [1][2][] |

| Appearance | White Powder | [1][2][] |

| Purity (Typical) | ≥ 98% (by HPLC) | [1][2] |

| Storage Conditions | 0–8 °C | [1][2][] |

| XLogP3 (Computed) | 2.7 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

Key Applications in Research and Development

This compound is a specialized reagent with significant utility in peptide and protein chemistry.

-

Solid-Phase Peptide Synthesis (SPPS): Its primary application is as a building block in Fmoc-based SPPS.[1] The base-labile Fmoc protecting group is stable during peptide bond formation (coupling) but can be easily removed under mild basic conditions, typically with piperidine, to allow for the stepwise elongation of the peptide chain.[6][7]

-

Enhanced Solubility and Functionalization: The S-(2-hydroxyethyl) modification on the cysteine side chain improves the solubility of the amino acid derivative and the resulting peptide.[1] The terminal hydroxyl group can also serve as a handle for further chemical modifications or bioconjugation.[1]

-

Drug Development and Bioactive Peptides: This derivative is used to synthesize novel, modified peptides for pharmaceutical research.[1][2] Introducing such modifications can alter the peptide's biological activity, stability, and pharmacokinetic profile.[1]

Experimental Protocols & Methodologies

The following sections detail common experimental procedures involving this compound, focusing on its application in solid-phase peptide synthesis.

Fmoc Group Deprotection

The removal of the Fmoc protecting group is a critical step in SPPS, enabling the subsequent coupling of the next amino acid in the sequence.

Materials:

-

Fmoc-protected peptidyl-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

Nitrogen gas for agitation (optional)

Protocol:

-

Swell the peptidyl-resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Drain the DMF from the resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture gently for 5-20 minutes at room temperature. The reaction progress can be monitored by observing the formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[8]

-

Drain the deprotection solution from the resin.

-

Thoroughly wash the resin with DMF (typically 5-6 times) to remove all traces of piperidine and the cleavage byproducts.

-

The resin, now with a free N-terminal amine, is ready for the next coupling step.[6][8]

Coupling of this compound in SPPS

This protocol describes the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Deprotected peptidyl-resin

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagents: e.g., HBTU/HOBt or DIC/OxymaPure (3-5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Solvent: N,N-dimethylformamide (DMF)

Protocol:

-

Activation: In a separate vial, dissolve this compound and the coupling reagents (e.g., HBTU/HOBt) in DMF. Add DIPEA to activate the carboxylic acid group. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[9] Coupling efficiency can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (beads remain colorless) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution.

-

Wash the peptidyl-resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.[9]

Mandatory Visualizations

The following diagrams illustrate the key chemical logic and experimental workflows associated with this compound.

Caption: Logical relationship of the compound's core components.

Caption: Workflow for Fmoc-group deprotection in SPPS.

Caption: Standard SPPS cycle for amino acid incorporation.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, standard laboratory precautions for handling fine chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a fume hood to prevent dust formation.[10][11]

-

Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended (0-8 °C).[1][]

-

Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.[11] Handle as a potentially hazardous substance.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. This compound | C20H21NO5S | CID 7020780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.csic.es [digital.csic.es]

- 9. rsc.org [rsc.org]

- 10. peptide.com [peptide.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-S-2-hydroxyethyl-L-cysteine

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-S-2-hydroxyethyl-L-cysteine (Fmoc-Cys(CH₂CH₂OH)-OH), a valuable amino acid derivative for peptide synthesis and drug development. The presence of a hydroxyethyl group on the cysteine side chain can enhance solubility and provides a site for further functionalization.[1] This document outlines a probable two-step synthesis pathway, detailed purification protocols, and methods for characterization. All quantitative data is summarized for clarity, and key workflows are visualized using diagrams to facilitate understanding and reproducibility in a laboratory setting.

Introduction

This compound is a specialized cysteine derivative where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1] This protecting group is standard in solid-phase peptide synthesis (SPPS) due to its stability and mild removal conditions.[1] The S-2-hydroxyethyl moiety offers unique advantages, including increased solubility of the amino acid and the resulting peptides, and presents a reactive hydroxyl group for post-synthesis modifications, such as bioconjugation.[1] This guide details the chemical synthesis and purification of this compound, providing a foundational protocol for researchers.

Physicochemical and Characterization Data

The key properties of this compound are summarized below. High purity (≥98%) is critical for successful incorporation into peptide sequences to prevent side reactions and ensure the homogeneity of the final product.[1][]

| Property | Value | Reference |

| CAS Number | 200354-35-4 | [1][][3] |

| Molecular Formula | C₂₀H₂₁NO₅S | [1][][3] |

| Molecular Weight | 387.46 g/mol | [1][][3] |

| Appearance | White to off-white powder | [1][] |

| Purity (HPLC) | ≥ 98% | [1][] |

| Storage Conditions | 0-8 °C, desiccated | [1][] |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | [][3] |

Synthesis of this compound

The synthesis can be logically performed in a two-step process: first, the S-alkylation of L-cysteine with a suitable 2-hydroxyethylating agent, followed by the N-protection of the resulting amino acid with an Fmoc group.

Synthesis Pathway

The overall synthetic scheme involves the formation of the thioether bond followed by the protection of the primary amine.

Caption: Reaction scheme for the two-step synthesis.

Experimental Protocol: Synthesis

This protocol is a representative method based on standard procedures for S-alkylation and N-Fmoc protection of amino acids.[4][5]

Materials and Reagents:

-

L-Cysteine hydrochloride monohydrate

-

2-Bromoethanol

-

Sodium hydroxide (NaOH)

-

Sodium bicarbonate (NaHCO₃)

-

9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

-

Acetone

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl)

-

Deionized water

Protocol:

Step 1: Synthesis of S-2-hydroxyethyl-L-cysteine

-

Dissolve L-cysteine hydrochloride monohydrate (1 eq.) in deionized water.

-

Cool the solution in an ice bath and adjust the pH to ~9.0 by the dropwise addition of a 2M NaOH solution.

-

Add 2-bromoethanol (1.1 eq.) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture to pH ~5-6 with 1M HCl. This intermediate is often used directly in the next step without isolation.

Step 2: N-Fmoc Protection

-

To the aqueous solution of S-2-hydroxyethyl-L-cysteine from Step 1, add an equal volume of a suitable organic solvent like acetone.

-

Add sodium bicarbonate (NaHCO₃) (2.5 eq.) to the mixture and stir until dissolved.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in acetone.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring completion by TLC.[4]

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Add water and ethyl acetate to the remaining aqueous solution. Acidify the mixture to pH 2-3 with cold 1M HCl.[4]

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

Purification of this compound

High purity of the final product is essential for its use in peptide synthesis. The crude product can be purified by recrystallization or flash column chromatography. For very high purity, preparative HPLC is recommended.

Purification Workflow

The following diagram illustrates a typical purification workflow for an Fmoc-amino acid.

References

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-S-2-hydroxyethyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of Fmoc-S-2-hydroxyethyl-L-cysteine, a crucial building block in peptide synthesis and drug development. A thorough understanding of its solubility is essential for optimizing reaction conditions, ensuring efficient coupling, and preventing aggregation, thereby enhancing the yield and purity of synthetic peptides. While specific quantitative solubility data for this compound is not extensively published, this document outlines the core principles governing its solubility, provides qualitative assessments in common solvents, and details a comprehensive experimental protocol for its precise determination.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Nα-Fmoc-protected amino acids is primarily determined by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the physicochemical properties of the amino acid side chain. The Fmoc group generally imparts good solubility in a range of organic solvents.[1] However, the nature of the side chain significantly modulates this behavior.

For this compound, the presence of the S-2-hydroxyethyl group introduces a polar hydroxyl moiety. This feature is anticipated to enhance its solubility and reactivity, particularly in polar solvents, compared to Fmoc-cysteine derivatives with more hydrophobic side-chain protecting groups.[2] Factors such as solvent polarity, temperature, and the purity of both the solute and the solvent can influence solubility.[3][4][5]

Expected Solubility Profile

Based on the general principles of Fmoc-amino acid solubility, the following table summarizes the expected qualitative solubility of this compound in common organic solvents used in peptide synthesis.

| Solvent | Abbreviation | Solvent Type | Expected Solubility | Rationale & Remarks |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | DMF is the most prevalent solvent for solid-phase peptide synthesis (SPPS), and most Fmoc-amino acids exhibit high solubility.[4][6][7] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | NMP is another widely used solvent in SPPS with excellent solvating properties for Fmoc-amino acids, often used as a stronger alternative to DMF.[4][6] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances, including many Fmoc-amino acids that may be challenging to dissolve in DMF alone.[4] |

| Dichloromethane | DCM | Nonpolar Aprotic | Moderately to Highly Soluble | The large hydrophobic Fmoc group generally ensures good solubility in chlorinated solvents. DCM is frequently used in Boc-based SPPS and for swelling polystyrene resins.[6][7] |

| Tetrahydrofuran | THF | Polar Aprotic | Limited to Moderate Solubility | While used in some greener SPPS protocols, its solvating power for Fmoc-amino acids can be lower than that of DMF or NMP. |

| Acetonitrile | ACN | Polar Aprotic | Limited to Moderate Solubility | Often used in the purification (RP-HPLC) of peptides, but it is a less common primary solvent for coupling reactions due to the lower solubility of some Fmoc-amino acids. |

| Water | - | Polar Protic | Sparingly Soluble | The hydrophobic Fmoc group significantly reduces aqueous solubility.[5] The polar side chain may slightly improve it compared to highly hydrophobic Fmoc-amino acids. |

Factors Influencing Solubility

A variety of factors can impact the solubility of Fmoc-protected amino acids. Understanding these can aid in troubleshooting and optimizing experimental conditions.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[2][8][9][10]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions of varying known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The solution should be saturated with the compound at this point.

-

-

Phase Separation:

-

After equilibration, let the vials stand to allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC-UV. The Fmoc group has a strong UV absorbance, making this a suitable analytical technique.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

-

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Fmoc-S-2-hydroxyethyl-L-cysteine in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Fmoc-S-2-hydroxyethyl-L-cysteine in solution, a critical consideration for its storage, handling, and application in peptide synthesis and drug development.[1][] The presence of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the S-2-hydroxyethyl side chain imparts specific chemical properties that dictate its stability under various conditions.[1] While specific quantitative stability data for this particular derivative is not extensively published, this guide synthesizes available information on related Fmoc-amino acids and S-alkyl-L-cysteine derivatives to provide a robust framework for its use.

Overview of Chemical Stability

The stability of this compound is primarily influenced by the lability of the Fmoc group in basic conditions and the potential for oxidation of the sulfur atom in the cysteine side chain. The S-2-hydroxyethyl group is a stable thioether linkage under typical peptide synthesis conditions.

Stability in Basic Solutions

The Fmoc protecting group is notoriously labile to basic conditions, which is the cornerstone of its utility in solid-phase peptide synthesis (SPPS).[3][4] The deprotection proceeds via a β-elimination mechanism in the presence of a base, such as piperidine, to release the free amine, dibenzofulvene (DBF), and carbon dioxide.[4][5] Consequently, this compound is expected to be unstable in basic solutions. The rate of deprotection is dependent on the base concentration and the solvent system.[3][4][6]

Stability in Acidic Solutions

In contrast to its instability in basic media, the Fmoc group is generally stable under acidic conditions.[7] This allows for the selective deprotection of acid-labile side-chain protecting groups while the N-terminal Fmoc group remains intact. Standard acidic conditions used in the final cleavage step of Fmoc-SPPS, such as high concentrations of trifluoroacetic acid (TFA), are not expected to cleave the Fmoc group or the S-2-hydroxyethyl bond.[8] However, prolonged exposure to strong acids at elevated temperatures may lead to some degradation.

Oxidative Stability

The thioether in the S-2-hydroxyethyl-L-cysteine side chain is susceptible to oxidation. Strong oxidizing agents can oxidize the sulfur to a sulfoxide and then to a sulfone. Care should be taken to avoid exposure to strong oxidants, and the use of degassed solvents and an inert atmosphere is recommended for long-term storage of solutions.[9] The thiol group of unprotected cysteine is readily oxidized to form a disulfide bond (cystine), a reaction that is less likely for the S-alkylated derivative.[10]

Quantitative Stability Data (Projected)

The following tables summarize the projected stability of this compound in solution based on the known behavior of similar compounds. These are estimates and should be confirmed by experimental data for specific applications.

Table 1: Projected Stability in Different Solvents at Room Temperature

| Solvent | Projected Stability (t½) | Primary Degradation Pathway |

| Dimethylformamide (DMF) | Stable | Minimal degradation |

| Acetonitrile (ACN) | Stable | Minimal degradation |

| Dichloromethane (DCM) | Stable | Minimal degradation |

| Water (neutral pH) | Moderately Stable | Slow hydrolysis of the Fmoc group |

| 20% Piperidine in DMF | < 5 minutes | Rapid Fmoc deprotection |

| 95% Trifluoroacetic Acid (TFA) | > 24 hours | Minimal degradation |

Table 2: Projected Influence of pH on Stability in Aqueous Solution

| pH | Projected Stability | Primary Degradation Pathway |

| 2-5 | High | Minimal degradation |

| 6-8 | Moderate | Base-catalyzed hydrolysis of the Fmoc group |

| > 9 | Low | Rapid Fmoc deprotection |

Potential Degradation Pathways

The primary degradation pathways for this compound in solution are anticipated to be Fmoc group removal under basic conditions and oxidation of the sulfur atom.

Experimental Protocols for Stability Assessment

A robust assessment of the stability of this compound can be achieved through a well-designed stability study utilizing High-Performance Liquid Chromatography (HPLC).

General Stability Study Protocol

-

Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.

-

Incubation: Aliquot the stock solution into several vials and incubate them under the desired conditions (e.g., different temperatures, pH values).

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.

-

Quenching (if necessary): If the degradation is rapid (e.g., in basic solution), quench the reaction by adding an appropriate reagent (e.g., a weak acid to neutralize the base).

-

HPLC Analysis: Analyze the sample by RP-HPLC to determine the remaining concentration of the parent compound and identify any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Recommended HPLC Method

A standard Reverse-Phase HPLC (RP-HPLC) method is suitable for monitoring the stability of this compound.[8][11]

-

Instrumentation: A standard HPLC system with a UV detector.[11]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[11]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV absorbance at 265 nm or 301 nm (for the Fmoc group).

-

Sample Preparation: Dilute the sample from the stability study with Mobile Phase A to a suitable concentration for injection.

Conclusion and Recommendations

This compound is a valuable building block in peptide chemistry, with its stability being a key factor in its successful application.[1] Based on the chemistry of the Fmoc group and S-alkylated cysteine derivatives, it is projected to be stable in neutral to acidic solutions and in common organic solvents used in peptide synthesis. However, it will readily degrade in basic solutions, leading to the removal of the Fmoc group. For optimal stability, it is recommended to:

-

Store the solid compound in a cool, dry, and dark place.

-

Prepare solutions fresh for use whenever possible.

-

For short-term storage of solutions, use a neutral or slightly acidic solvent system and store at 2-8°C.

-

Avoid exposure of solutions to high pH, elevated temperatures, and strong oxidizing agents.

For critical applications, it is strongly advised to conduct a preliminary stability study under the specific experimental conditions to be used.

References

- 1. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 10. longdom.org [longdom.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fmoc Protecting Group in Cysteine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of Fluorenylmethyloxycarbonyl (Fmoc) protected cysteine derivatives in solid-phase peptide synthesis (SPPS). It covers the core principles of orthogonal protection, details the properties of common cysteine side-chain protecting groups, addresses significant side reactions such as racemization, and provides detailed experimental protocols and workflows.

Core Concepts: The Fmoc Group and Orthogonal Cysteine Protection

The synthesis of peptides, particularly those containing the highly reactive thiol side chain of cysteine, requires a robust and strategic approach to protecting functional groups. The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis, relying on the base-labile Fmoc group for temporary protection of the Nα-amino group and acid-labile groups for permanent side-chain protection.[1][2]

The Fmoc group is cleaved under mild basic conditions, typically with 20% piperidine in DMF, which leaves most side-chain protecting groups intact.[3][4] Cysteine's thiol group, however, necessitates its own protection to prevent unwanted oxidation to disulfides or other side reactions.[1][5] The selection of the appropriate thiol protecting group is critical and is dictated by the desired final peptide structure, especially when regioselective disulfide bond formation is required.[1][6] This concept, known as an "orthogonal protection scheme," allows for the selective deprotection of one group in the presence of others, enabling complex synthetic manipulations.[1][7]

The iterative cycle of Fmoc-SPPS is fundamental to elongating the peptide chain. The workflow ensures that each amino acid is added sequentially to the growing peptide anchored to a solid support.

Comparison of Common Cysteine Side-Chain Protecting Groups

The choice of the thiol protecting group dictates the synthetic strategy. Groups are selected based on their cleavage conditions, stability, and influence on side reactions like racemization. A summary of the most prevalent protecting groups used in Fmoc SPPS is provided below.

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features & Orthogonality |

| Trityl | Trt | Mild acid (e.g., 95% TFA).[3] | Cleaved during final global deprotection with TFA. Cost-effective and widely used for peptides requiring free thiols.[6] Prone to causing racemization during coupling.[4][8] |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂).[5][6] | Stable to TFA.[9] Allows for peptide purification before selective disulfide bond formation. Orthogonal to Trt and Mmt.[2] |

| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA) or Hg(OAc)₂.[5][10] | Stable to TFA and iodine oxidation, providing an orthogonal option to both Trt and Acm groups.[2][5] |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM).[5] | Highly acid-labile, enabling selective on-resin deprotection while other acid-labile groups (like tBu) and the resin linkage remain intact.[2][5] |

| Diphenylmethyl | Dpm | TFA (similar to Trt).[6] | An alternative to Trt, sometimes offering different solubility or stability properties.[6] |

| Tetrahydropyranyl | Thp | Acid (TFA).[6] | Shown to significantly reduce racemization compared to Trt.[6] Stable to 1% TFA, allowing use with hyper-acid labile resins.[6] |

The power of using multiple, orthogonal protecting groups is best illustrated in the synthesis of peptides with multiple, defined disulfide bridges. By choosing groups that can be removed under different conditions, chemists can control which cysteine residues are available for oxidation at each step.

Key Challenge: Cysteine Racemization

A significant and well-documented side reaction in the SPPS of cysteine-containing peptides is racemization at the α-carbon during the coupling step.[4][8] This is particularly problematic when using base-mediated activation methods (e.g., HBTU/DIEA) and is exacerbated by heat, such as in microwave-assisted synthesis.[4][6] Cysteine is more prone to racemization than most other amino acids because the thiol group (or its protected form) can stabilize the carbanion formed upon α-proton abstraction, facilitating enolization.[8]

The choice of S-protecting group has a dramatic impact on the extent of racemization. Electron-withdrawing groups can increase the acidity of the α-proton, leading to higher rates of racemization.

The following table summarizes reported racemization levels for various Fmoc-Cys derivatives under different coupling conditions.

| Fmoc-Cys Derivative | Coupling Reagent / Conditions | Racemization (%) | Reference(s) |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | [6][11] |

| Fmoc-Cys(Trt)-OH | HCTU/DIEA (Microwave, 50°C) | 10.9% | [4][11] |

| Fmoc-Cys(Trt)-OH | HCTU/DIEA (Microwave, 80°C) | 26.6% | [4][11] |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | [6] |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | [6] |

| Fmoc-Cys(Acm)-OH | HCTU/DIEA (Conventional SPPS) | Generally low | [8] |

| Fmoc-Cys(MBom)-OH | HCTU/DIEA (Conventional SPPS) | 0.4% | [4][8] |

| Fmoc-Cys(MBom)-OH | HCTU/DIEA (Microwave, 80°C) | 1.3% | [4][8] |

Data compiled from studies synthesizing the model peptide H-Gly-Cys-Phe-NH₂.

To minimize racemization, it is recommended to use coupling conditions that are less basic, such as those employing carbodiimides (e.g., DIC/DIPCDI) with additives like Oxyma Pure, and to avoid pre-activation and excessive heating where possible.[6][12]

Other Notable Side Reactions

Beyond racemization, several other side reactions can occur:

-

β-piperidinylalanine Formation : For C-terminal cysteine residues anchored to Wang-type resins, an elimination-addition reaction with piperidine during Fmoc deprotection can occur.[1][6] Using trityl-based resins can reduce this side reaction.[6]

-

S-Alkylation during Cleavage : During the final TFA cleavage step, carbocations generated from side-chain protecting groups (e.g., t-butyl) or the resin linker (especially from Wang resin) can alkylate the free cysteine thiol.[13][14] The use of effective scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) is crucial to quench these reactive species.[6]

-

Premature Deprotection : Some S-protecting groups, like Trt, can be slowly cleaved by repeated treatments with 1-3% TFA, which might be used for selective deprotection of other groups on the resin.[6]

Experimental Protocols

The following protocols provide a detailed methodology for the key steps involving Fmoc-Cys derivatives in manual SPPS.

This protocol describes the incorporation of a single Fmoc-Cys(Trt)-OH residue onto a deprotected resin-bound peptide.

-

Resin Preparation : Ensure the resin-bound peptide has a free N-terminal amine following the standard Fmoc deprotection and washing steps.

-

Activation Mixture Preparation : In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.), an activating agent such as HCTU (3 eq.), and a base like DIPEA (6 eq.) in a minimal amount of DMF.

-

Note on Racemization: For racemization-sensitive sequences, use DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF without a base.

-

-

Coupling Reaction : Add the activated amino acid solution to the resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.[11]

-

Monitoring : Monitor the reaction for completion using a qualitative test for free amines, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[3][11]

-

Washing : Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.[11]

This protocol is used to remove the Nα-Fmoc group to prepare the peptide for the next coupling cycle.

-

Resin Preparation : Start with the fully protected, resin-bound peptide.

-

Initial Deprotection : Add a solution of 20% (v/v) piperidine in DMF to the peptide-resin. Agitate for 3-5 minutes at room temperature.[3]

-

Second Deprotection : Drain the solution and add a fresh portion of 20% piperidine in DMF. Continue agitation for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[3]

-

Washing : Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3] The resin is now ready for the next coupling step.

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group and other acid-labile side-chain protecting groups.

-

Resin Preparation : After the final synthesis cycle and N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[11]

-

Cleavage Cocktail Preparation : Prepare a fresh cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O .[2][11] If the peptide contains multiple Trp or Met residues, adding 2.5% 1,2-ethanedithiol (EDT) is recommended as an additional scavenger.[6]

-

Cleavage Reaction : Add the cleavage cocktail to the dry peptidyl-resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.[11]

-

Peptide Precipitation and Collection : Filter the resin and collect the TFA filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Collect the precipitate by centrifugation, wash the pellet with more cold ether to remove scavengers, and dry the final product under vacuum.[11]

-

Purification : The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Research

The strategic use of Fmoc-protected cysteine derivatives is central to many advanced applications in biotechnology and medicine.

-

Synthesis of Complex Peptides : The orthogonal protection schemes described enable the synthesis of complex natural peptides with multiple disulfide bonds, such as conotoxins, which are valuable tools in neuroscience research.[6][15]

-

Bioconjugation : The unique nucleophilicity of the cysteine thiol makes it an ideal handle for bioconjugation.[16][17] Peptides can be synthesized with a single, selectively deprotected cysteine residue for site-specific attachment of fluorophores, imaging agents, or other molecules.[17]

-

Antibody-Drug Conjugates (ADCs) : Cysteine is frequently used as a conjugation site for cytotoxic payloads in ADCs. Fmoc-SPPS is used to create peptide linkers that can be subsequently attached to antibodies and drugs, often leveraging the reactivity of a cysteine thiol for the final conjugation step.[18]

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The S-2-Hydroxyethyl Moiety: A Stable Cysteine Modification for Specialized Applications in Drug Development and Research

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The modification of cysteine residues is a cornerstone of modern drug development and chemical biology, enabling the synthesis of complex peptides, antibody-drug conjugates, and functionalized proteins. While a vast array of reversible protecting groups for the cysteine thiol have been developed, the S-2-hydroxyethyl moiety presents a unique case of a stable, near-irreversible alkylation. This technical guide provides a comprehensive overview of the S-2-hydroxyethyl group in the context of cysteine modification, moving beyond the classical concept of a protecting group to explore its role as a permanent alteration.

This document details the chemical properties of S-(2-hydroxyethyl)cysteine, methodologies for its introduction, and its characterization. Given that the S-2-hydroxyethyl group is not employed as a standard reversible protecting group in peptide synthesis, this guide focuses on its potential utility in applications where permanent modification is desirable, such as in the generation of stable protein conjugates or the investigation of the biological consequences of cysteine alkylation. We present detailed, albeit adapted, experimental protocols for S-hydroxyethylation and subsequent analysis, alongside a logical framework for considering its use in a research or drug development workflow.

Introduction to Cysteine Modification and the S-2-Hydroxyethyl Moiety

Cysteine is a unique amino acid due to the nucleophilic nature of its thiol side chain, which makes it a frequent target for both natural post-translational modifications and artificial chemical alterations.[1] In peptide and protein synthesis, the thiol group is typically protected to prevent undesired side reactions, such as disulfide bond formation or alkylation.[2] A wide variety of protecting groups exist, designed for selective removal under specific conditions.

The S-2-hydroxyethyl moiety, introduced via alkylation of the cysteine thiol, forms a stable thioether bond. This modification is most notably observed as a result of exposure to ethylene oxide, where S-(2-hydroxyethyl)cysteine and its metabolites serve as biomarkers.[3][4] Unlike conventional protecting groups, the S-2-hydroxyethyl group is highly resistant to cleavage under standard peptide synthesis and purification conditions, rendering it a permanent modification rather than a temporary protecting group. This guide will, therefore, treat it as such, exploring its properties and potential applications from this perspective.

Chemical and Physical Properties

The stability of the S-2-hydroxyethyl-cysteine linkage is a key determinant of its utility. The thioether bond is generally stable under a wide range of conditions, including the acidic and basic treatments used in solid-phase peptide synthesis (SPPS).

Table 1: Chemical Stability of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

| Condition | Stability | Notes | Reference |

| Normal Temperature and Pressure | Stable | The compound is stable under standard laboratory conditions. | [5] |

| Strong Oxidants | Incompatible | The thioether is susceptible to oxidation. | [5] |

| Hazardous Decomposition | Irritating and toxic fumes and gases | May decompose at high temperatures. | [5] |

While quantitative data on the cleavage of the S-2-hydroxyethyl group from cysteine under various peptide synthesis conditions is not available in the literature, the general stability of thioether bonds suggests it would be highly resistant to standard deprotection cocktails.

Experimental Protocols

The following protocols are adapted from general methods for cysteine alkylation and peptide analysis. They provide a framework for the intentional S-hydroxyethylation of cysteine residues in a controlled laboratory setting.

Synthesis of S-(2-hydroxyethyl)cysteine Peptides via S-Alkylation

This protocol describes the alkylation of a cysteine-containing peptide in solution using 2-bromoethanol.

Materials:

-

Cysteine-containing peptide

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

2-Bromoethanol

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

HPLC-grade water and acetonitrile

-

Formic acid

Procedure:

-

Peptide Reduction: Dissolve the cysteine-containing peptide in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL. Add TCEP to a final concentration of 5 mM to ensure all cysteine residues are in their reduced state. Incubate at room temperature for 30 minutes.

-

S-Alkylation: Add a 10-fold molar excess of 2-bromoethanol to the reduced peptide solution. Incubate the reaction mixture in the dark at room temperature for 2 hours.

-

Quenching: Quench the reaction by adding a 2-fold molar excess of a free thiol, such as dithiothreitol (DTT), relative to the 2-bromoethanol.

-

Purification: Purify the S-hydroxyethylated peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

-

Characterization: Confirm the identity of the product by mass spectrometry. The mass of the peptide will increase by 44.0262 Da for each S-hydroxyethylated cysteine residue.

Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful S-hydroxyethylation of cysteine residues.

Instrumentation:

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

Procedure:

-

Sample Preparation: Prepare the purified S-hydroxyethylated peptide at a concentration of 1 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid.

-

MS Analysis: Acquire a full MS scan to determine the molecular weight of the modified peptide. The observed mass should correspond to the theoretical mass of the peptide plus 44.0262 Da per modification.

-

MS/MS Analysis: Select the precursor ion of the modified peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Data Analysis: Analyze the fragmentation pattern to confirm the peptide sequence and localize the modification to the cysteine residue. The fragmentation of the S-2-hydroxyethyl group itself is not typically observed as a prominent neutral loss, with fragmentation primarily occurring along the peptide backbone.[6]

Logical Workflow for Cysteine Modification

The decision to use a stable modification like S-hydroxyethylation requires careful consideration of the research goals. The following diagram illustrates a logical workflow for selecting a cysteine modification strategy.

Caption: A decision-making workflow for cysteine modification.

Applications and Future Directions

While not a conventional protecting group, the stable nature of the S-2-hydroxyethyl modification opens up possibilities for its use in specific applications:

-

Protein Engineering: Introducing a permanent, hydrophilic modification to a cysteine residue could be used to alter the solubility or conformational properties of a protein.[7]

-

Drug Development: As a stable linker, the S-2-hydroxyethyl group could be further functionalized for the attachment of payloads in antibody-drug conjugates or other targeted therapies.

-

Mechanistic Studies: Synthesizing peptides with S-2-hydroxyethylated cysteines can provide standards for studying the biological effects of exposure to ethylene oxide and other alkylating agents.

Future research could focus on developing methods for the selective cleavage of the S-2-hydroxyethyl group, which would expand its utility as a specialized, orthogonal protecting group. Furthermore, exploring the biological consequences of this modification in various cellular pathways could provide new insights into the toxicology of alkylating agents and the cellular response to cysteine damage.

Conclusion

The S-2-hydroxyethyl moiety represents a departure from the traditional paradigm of reversible cysteine protection. Its inherent stability makes it unsuitable for routine use as a protecting group in peptide synthesis. However, this same stability makes it a valuable tool for researchers seeking to introduce a permanent and hydrophilic modification to cysteine residues. By understanding its chemical properties and the methods for its introduction and characterization, scientists can leverage the S-2-hydroxyethyl group for specialized applications in protein engineering, drug development, and mechanistic studies. This guide provides a foundational resource for exploring the potential of this unique cysteine modification.

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. bachem.com [bachem.com]

- 3. The reaction of ethylene oxide with some proteins, amino acids and vitamins [vtechworks.lib.vt.edu]

- 4. Reaction of ethylene oxide with histidine, methionine, and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 6. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine-Rich Peptides: Hyperstable Scaffolds for Protein Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Fmoc-S-2-hydroxyethyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Fmoc-S-2-hydroxyethyl-L-cysteine is a derivative of the amino acid L-cysteine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a 2-hydroxyethyl group attached to the sulfur atom. This modification enhances solubility and provides a site for further functionalization, making it a valuable reagent in the synthesis of complex peptides and peptidomimetics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₁NO₅S |

| Molecular Weight | 387.46 g/mol |

| CAS Number | 200354-35-4 |

| Appearance | White Powder |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Data |

| ¹H NMR | Specific experimental data not publicly available. Expected signals would include aromatic protons of the Fmoc group, the chiral proton at the alpha-carbon, and protons of the hydroxyethyl side chain. |

| ¹³C NMR | Specific experimental data not publicly available. Expected signals would correspond to the carbons of the Fmoc group, the carbonyl group, the alpha-carbon, and the side chain. |

| Mass Spectrometry | Expected [M+H]⁺ of approximately 388.12. |

| Infrared (IR) Spectroscopy | Expected characteristic peaks for N-H (amide), C=O (carbonyl), and O-H (hydroxyl) functional groups. |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available from the conducted searches, a general two-step procedure can be inferred from standard organic chemistry principles and protocols for similar compounds. This involves the S-alkylation of L-cysteine followed by N-Fmoc protection.

1. General Synthesis Workflow

The synthesis of this compound would typically proceed via a two-step process:

-

Step 1: S-alkylation of L-cysteine. L-cysteine is reacted with a suitable 2-hydroxyethylating agent (e.g., 2-bromoethanol or ethylene oxide) under basic conditions to form S-2-hydroxyethyl-L-cysteine.

-

Step 2: N-Fmoc Protection. The resulting S-substituted cysteine is then reacted with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride, under basic conditions to yield the final product.

2. General Purification Protocol

The crude product from the synthesis would typically be purified using the following steps:

-

Extraction: The reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove inorganic salts and water-soluble impurities.

-

Crystallization or Chromatography: The crude product is then purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions (typically with piperidine) to allow for the stepwise elongation of the peptide chain.

The 2-hydroxyethyl side chain can serve several purposes:

-

Increased Solubility: It can improve the solubility of the resulting peptide.

-

Post-synthetic Modification: The hydroxyl group provides a handle for further chemical modifications, such as pegylation, glycosylation, or attachment of reporter molecules.

The S-2-Hydroxyethyl Group: A Comprehensive Technical Guide to its Mechanism of Action as a Thiol Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the selective protection and deprotection of functional groups is a cornerstone of success. Among the myriad of reactive moieties, the thiol group of cysteine and other sulfur-containing molecules presents a unique challenge due to its high nucleophilicity and susceptibility to oxidation. An effective protecting group for thiols must not only be readily introduced and stable under a variety of reaction conditions but also be selectively removable without affecting other sensitive functionalities within a complex molecule. The S-2-hydroxyethyl group, a simple yet elegant protecting group, has emerged as a valuable tool in the synthetic chemist's arsenal. This technical guide provides an in-depth exploration of the mechanism of action of the S-2-hydroxyethyl protecting group, detailing its introduction, stability, and, most critically, the mechanisms of its cleavage.

Core Principles of the S-2-Hydroxyethyl Protecting Group

The S-2-hydroxyethyl group is a thioether linkage formed between the sulfur atom of the thiol and a 2-hydroxyethyl moiety. Its utility stems from a balance of stability and controlled reactivity. The thioether bond is generally robust, withstanding a range of common synthetic transformations. However, the presence of the β-hydroxyl group provides a unique handle for selective cleavage through intramolecular participation, a feature that distinguishes it from simpler alkyl thioether protecting groups.

Mechanism of Action: Introduction and Cleavage

The strategic application of the S-2-hydroxyethyl protecting group involves two key stages: its introduction to the thiol (protection) and its subsequent removal (deprotection).

Introduction of the S-2-Hydroxyethyl Group

The formation of the 2-hydroxyethyl thioether can be achieved through several reliable synthetic methods. A common and efficient approach involves the reaction of the target thiol with 2-bromoethanol or 2-chloroethanol in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide in an SN2 reaction.

Alternatively, the reaction of a thiol with ethylene oxide provides a direct and atom-economical route to the S-2-hydroxyethyl protected compound. This reaction is typically catalyzed by a base and proceeds via the nucleophilic attack of the thiolate on the epoxide ring.

Cleavage of the S-2-Hydroxyethyl Group: The Role of Neighboring Group Participation

The selective cleavage of the S-2-hydroxyethyl group is the most critical aspect of its function as a protecting group. While thioethers are generally stable, the presence of the β-hydroxyl group allows for a unique deprotection mechanism involving neighboring group participation. Under specific conditions, the hydroxyl group can be activated to facilitate an intramolecular cyclization, leading to the formation of a five-membered ring intermediate (a sulfonium ion derivative) and subsequent release of the free thiol.

One of the most effective methods for the selective cleavage of the S-2-hydroxyethyl group involves the use of mercury(II) salts, such as mercuric acetate or mercuric trifluoroacetate. The mercury(II) ion coordinates to the sulfur atom, making it more electrophilic and activating the thioether for intramolecular attack by the neighboring hydroxyl group. This results in the formation of a 1,3-oxathiolane-like intermediate which is then hydrolyzed to release the deprotected thiol.

Strongly acidic conditions, such as treatment with HBr or HI, can also effect cleavage of the thioether bond, although this method may lack selectivity in the presence of other acid-labile protecting groups.

Quantitative Data Summary

The stability of the S-2-hydroxyethyl protecting group is a critical factor in its application. The following table summarizes its stability under various conditions, compiled from literature sources.

| Condition/Reagent | Stability | Observations |

| Acidic Conditions | ||

| 1 M HCl (aq), 25 °C | Stable | Generally stable to moderately acidic conditions. |

| Trifluoroacetic acid (TFA) | Labile | Cleavage can occur, especially at elevated temperatures. |

| HBr in acetic acid | Labile | Readily cleaved. |

| Basic Conditions | ||

| 1 M NaOH (aq), 25 °C | Stable | Stable to strong aqueous base. |

| Piperidine (20% in DMF) | Stable | Compatible with standard Fmoc-SPPS deprotection conditions. |

| Oxidizing Agents | ||

| H₂O₂ | Moderate | Can be oxidized to the corresponding sulfoxide and sulfone. |

| m-CPBA | Moderate | Can be oxidized. |

| Reducing Agents | ||

| H₂/Pd-C | Stable | Generally stable to catalytic hydrogenation. |

| Na/NH₃ (liquid) | Labile | Cleavage of the C-S bond can occur. |

| Other Reagents | ||

| Hg(OAc)₂ | Labile | Efficient cleavage via neighboring group participation. |

| Raney Nickel | Labile | Desulfurization occurs. |

Experimental Protocols

General Procedure for the Protection of a Thiol with 2-Bromoethanol

Materials:

-

Thiol-containing substrate

-

2-Bromoethanol (1.1 eq.)

-

Potassium carbonate (K₂CO₃, 2.0 eq.)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the thiol-containing substrate in anhydrous DMF.

-

Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethanol dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the S-2-hydroxyethyl protected compound.

General Procedure for the Deprotection of an S-2-Hydroxyethyl Protected Thiol using Mercuric Acetate

Materials:

-

S-2-hydroxyethyl protected substrate

-

Mercuric acetate (Hg(OAc)₂, 1.5 eq.)

-

Aqueous acetic acid (e.g., 80%)

Procedure:

-

Dissolve the S-2-hydroxyethyl protected substrate in aqueous acetic acid.

-

Add mercuric acetate to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with water and bubble hydrogen sulfide (H₂S) gas through the solution to precipitate the mercury as mercury sulfide (HgS). Caution: H₂S is highly toxic. This step must be performed in a well-ventilated fume hood.

-

Filter the mixture through a pad of Celite® to remove the black precipitate of HgS.

-

Extract the filtrate with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the deprotected thiol.

Conclusion

The S-2-hydroxyethyl protecting group offers a valuable strategy for the temporary masking of thiol functionalities in complex organic synthesis. Its stability to a range of common reagents, combined with a unique and selective cleavage mechanism involving neighboring group participation, makes it a powerful tool for chemists. The ability to deprotect under relatively mild conditions using mercury(II) salts provides an orthogonal cleavage strategy that can be invaluable in the synthesis of intricate molecules such as peptides and pharmaceuticals. A thorough understanding of its mechanism of action and careful consideration of its stability profile, as outlined in this guide, will enable researchers to effectively harness the potential of this versatile protecting group in their synthetic endeavors.

discovery and initial synthesis of Fmoc-S-2-hydroxyethyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and initial synthesis of Fmoc-S-2-hydroxyethyl-L-cysteine, a key building block in modern peptide synthesis and drug development. This document provides a comprehensive overview of its properties, a detailed (hypothesized) synthesis protocol, and its significance in the field of bioconjugation and pharmaceutical sciences.

Introduction

This compound, identified by the CAS number 200354-35-4, is a specialized amino acid derivative that plays a crucial role in the synthesis of complex peptides and other bioactive molecules.[1][] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it ideally suited for solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[1][3] The defining feature of this compound is the S-2-hydroxyethyl moiety on the cysteine side chain, which enhances solubility and provides a reactive handle for further chemical modifications.[1]

Physicochemical Properties

This compound is typically a white powder with a molecular formula of C₂₀H₂₁NO₅S and a molecular weight of approximately 387.46 g/mol .[][4] It is generally characterized by a purity of ≥ 98% as determined by High-Performance Liquid Chromatography (HPLC). For optimal stability, it is recommended to store the compound at temperatures between 2-8°C.[]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 200354-35-4 | [1][] |

| Molecular Formula | C₂₀H₂₁NO₅S | [][4] |

| Molecular Weight | 387.46 g/mol | [][4] |

| Appearance | White powder | [] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 2-8 °C | [] |

Discovery and Initial Synthesis

Hypothesized Synthetic Pathway

The synthesis likely proceeds through two key transformations:

-

S-alkylation of L-cysteine: The thiol group of L-cysteine is reacted with a suitable 2-hydroxyethylating agent.

-

N-Fmoc protection: The primary amine of the resulting S-2-hydroxyethyl-L-cysteine is then protected with an Fmoc group.

Caption: Hypothesized two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothesized)

The following protocols are based on established chemical principles for the synthesis of similar S-substituted and N-protected amino acids.

Step 1: Synthesis of S-(2-hydroxyethyl)-L-cysteine

-

Objective: To introduce the 2-hydroxyethyl group onto the sulfur atom of L-cysteine.

-

Reagents:

-

L-cysteine hydrochloride monohydrate

-

2-Bromoethanol (or ethylene oxide)

-

Base (e.g., sodium bicarbonate, sodium hydroxide)

-

Solvent (e.g., water, ethanol/water mixture)

-

-

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate in an aqueous basic solution (e.g., 1 M sodium bicarbonate) under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the thiol group.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of 2-bromoethanol to the stirred solution. Alternatively, bubble ethylene oxide gas through the solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC.

-

Upon completion, neutralize the reaction mixture with an acid (e.g., dilute HCl) to a pH of approximately 6-7.

-

The crude S-(2-hydroxyethyl)-L-cysteine can be isolated by crystallization or used directly in the next step after appropriate workup.

-

Step 2: Synthesis of this compound

-

Objective: To protect the α-amino group of S-(2-hydroxyethyl)-L-cysteine with the Fmoc group.

-

Reagents:

-

S-(2-hydroxyethyl)-L-cysteine

-

9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Base (e.g., sodium bicarbonate, triethylamine)

-

Solvent (e.g., 1,4-dioxane/water mixture, acetone/water mixture)

-

-

Procedure:

-

Dissolve S-(2-hydroxyethyl)-L-cysteine in an aqueous basic solution (e.g., 10% sodium bicarbonate).

-

In a separate flask, dissolve one equivalent of Fmoc-OSu or Fmoc-Cl in a water-miscible organic solvent (e.g., 1,4-dioxane or acetone).

-

Slowly add the Fmoc reagent solution to the stirred amino acid solution at room temperature.

-

Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a base if necessary.

-

Stir the reaction for several hours until completion, as monitored by TLC or HPLC.

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2 with dilute HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the final product by recrystallization or column chromatography on silica gel.

-

Table 2: Hypothesized Reaction Parameters and Expected Outcomes

| Parameter | Step 1: S-alkylation | Step 2: N-Fmoc protection |

| Key Reagents | L-cysteine, 2-bromoethanol | S-(2-hydroxyethyl)-L-cysteine, Fmoc-OSu |

| Solvent | Water or aqueous ethanol | Dioxane/water or acetone/water |

| Base | Sodium bicarbonate | Sodium bicarbonate |

| Reaction Time | 12-24 hours | 2-4 hours |

| Temperature | 0°C to room temperature | Room temperature |

| Expected Yield | Moderate to high | High |

| Purification | Crystallization | Recrystallization or column chromatography |

Applications in Research and Development

This compound is a valuable reagent in several areas of scientific research and drug development:

-

Peptide Synthesis: It serves as a fundamental building block for the incorporation of a hydrophilic and functionalizable cysteine surrogate into peptide sequences.[1]

-

Drug Development: The hydroxyethyl side chain can be a site for further modification, allowing for the development of peptide-drug conjugates and other targeted therapeutics.[1]

-

Bioconjugation: The hydroxyl group provides a handle for attaching other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or targeting ligands, which is crucial for creating advanced drug delivery systems.[1]

Logical Workflow for Synthesis and Application

The overall process from starting materials to the application of this compound in peptide synthesis follows a logical progression.

Caption: Workflow from synthesis to application in solid-phase peptide synthesis.

Conclusion

This compound stands as a significant and versatile tool for chemists and biochemists. While specific details of its initial discovery and synthesis are not prominently documented in readily accessible literature, its preparation can be reliably achieved through established synthetic methodologies. Its unique combination of a base-labile N-terminal protecting group and a functionalized, hydrophilic side chain makes it an invaluable component in the design and synthesis of novel peptides and bioconjugates with therapeutic and diagnostic potential. Further research into optimizing its synthesis and exploring its full range of applications is likely to continue yielding significant advancements in the fields of medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-S-2-hydroxyethyl-L-cysteine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fmoc-S-2-hydroxyethyl-L-cysteine in solid-phase peptide synthesis (SPPS). This unique amino acid derivative offers the potential for introducing hydrophilic modifications into peptides, enhancing solubility and providing a site for further functionalization. The following protocols are based on well-established Fmoc/tBu chemistry and are intended as a starting point for synthesis optimization.

Introduction

This compound is a cysteine derivative where the sulfhydryl group is modified with a 2-hydroxyethyl group. This modification imparts distinct properties to the amino acid and the resulting peptide. The presence of the hydroxyl group increases the hydrophilicity of the peptide, which can be advantageous for improving solubility and bioavailability.[1][2] Furthermore, the hydroxyl group serves as a potential handle for post-synthetic modifications, such as pegylation, glycosylation, or the attachment of other functional moieties.[1] This derivative is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[1][2]

Key Applications

The incorporation of S-2-hydroxyethyl-L-cysteine into peptides can be valuable in several areas of research and drug development:

-

Enhanced Solubility: The hydrophilic hydroxyethyl group can significantly improve the solubility of hydrophobic peptides, facilitating their handling, purification, and formulation.[1][2]

-

Bioconjugation: The primary alcohol of the hydroxyethyl group provides a site for the attachment of various molecules, including polyethylene glycol (PEG), fluorescent labels, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[1]

-

Pharmacokinetic Modulation: Modification of the hydroxyethyl group can be used to alter the pharmacokinetic properties of a peptide, such as its half-life and distribution.

-

Peptide Library Synthesis: Its compatibility with standard SPPS makes it a useful building block for creating diverse peptide libraries with modified properties.[1][2]

Experimental Protocols

The following are generalized protocols for the use of this compound in manual or automated solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol outlines the steps for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

This compound

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., HBTU/HOBt or HATU

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Dichloromethane (DCM), DMF

-

Resin with N-terminal deprotected peptide

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) and DIPEA (6-10 equivalents).

-

Allow the activation to proceed for 2-5 minutes.

-

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling Reaction: Perform a ninhydrin test to monitor the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF.

-

Chain Elongation: Proceed to the deprotection and coupling of the next amino acid in the sequence.

| Parameter | Recommended Value |

| Amino Acid Equivalents | 3 - 5 |

| Coupling Reagent Equivalents | 3 - 5 |

| Base (DIPEA) Equivalents | 6 - 10 |

| Coupling Time | 1 - 2 hours |

| Solvent | DMF |

Table 1: Recommended Reagent Equivalents and Coupling Time for this compound.

Protocol 2: Cleavage and Deprotection